molecular formula C32H23N3 B12924107 3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole CAS No. 387391-50-6

3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B12924107
CAS No.: 387391-50-6
M. Wt: 449.5 g/mol
InChI Key: ABMDSOZMYGMNBV-UHFFFAOYSA-N
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Description

3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole is a specialized 1,2,4-triazole derivative of significant interest in advanced materials and medicinal chemistry research. This compound features an extended π-conjugated system, a characteristic that makes it a valuable candidate for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices . The 1,2,4-triazole core is known for its high nitrogen content, which favorably affects electron distribution and intramolecular electron transport, contributing to thermal stability and high luminescent properties in such derivatives . In pharmaceutical research, the 1,2,4-triazole scaffold is a privileged structure in drug discovery . Triazole-containing compounds demonstrate a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory effects . The framework can act as a bioisostere for amide, ester, and carboxylic acid groups, allowing researchers to fine-tune the physicochemical properties, pharmacokinetics, and pharmacology of lead compounds . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

387391-50-6

Molecular Formula

C32H23N3

Molecular Weight

449.5 g/mol

IUPAC Name

4-phenyl-3,5-bis(4-phenylphenyl)-1,2,4-triazole

InChI

InChI=1S/C32H23N3/c1-4-10-24(11-5-1)26-16-20-28(21-17-26)31-33-34-32(35(31)30-14-8-3-9-15-30)29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23H

InChI Key

ABMDSOZMYGMNBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Cyclization of 4-Phenyl-1,2,4-triazole-3,5-diamine with Biphenyl-4-carboxaldehyde

  • Method Description:
    The compound is commonly synthesized by reacting 4-phenyl-1,2,4-triazole-3,5-diamine with biphenyl-4-carboxaldehyde. This condensation reaction is catalyzed by suitable catalysts and typically carried out in solvents such as ethanol or acetonitrile. Elevated temperatures facilitate the cyclization to form the triazole ring substituted with biphenyl groups at the 3 and 5 positions and a phenyl group at the 4 position.

  • Reaction Conditions:

    • Solvent: Ethanol or acetonitrile
    • Temperature: Reflux or elevated temperatures (typically 70–90 °C)
    • Catalyst: Acidic or Lewis acid catalysts may be employed to promote cyclization
    • Time: Several hours until completion
  • Purification:
    The product is purified by recrystallization or chromatographic techniques to obtain a white solid with high purity.

Suzuki Cross-Coupling Reaction

  • Method Description:
    A widely used synthetic route involves Suzuki cross-coupling of 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole with arylboronic acids (specifically biphenyl-4-ylboronic acid) to introduce the biphenyl substituents at the 3 and 5 positions.

  • Reaction Conditions:

    • Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
    • Base: Commonly potassium carbonate or sodium carbonate
    • Solvent: Mixture of toluene and water or other biphasic systems
    • Temperature: Reflux conditions (~80–110 °C)
    • Time: Several hours (typically 6–24 h)
  • Yield:
    Yields range from 60% to 70%, depending on reaction optimization.

  • Purification:
    Column chromatography followed by recrystallization (e.g., ethanol/water) is used to isolate the pure product.

Hydrazide Condensation Route

  • Method Description:
    Another approach involves the condensation of acyl hydrazides with phosphorus pentachloride (PCl₅) and aniline derivatives to form the triazole ring system.

  • Reaction Conditions:

    • Reagents: Acyl hydrazides, PCl₅, aniline derivatives
    • Solvent: Toluene or similar organic solvents
    • Temperature: Reflux conditions
    • Time: Several hours
  • Yield:
    Approximately 62% yield reported.

  • Purification:
    Recrystallization from suitable solvents.

Microwave-Assisted Synthesis

  • Method Description:
    Microwave irradiation has been employed to accelerate the synthesis of 3,5-disubstituted 1,2,4-triazoles, including derivatives similar to the target compound, by promoting rapid cyclization and condensation reactions.

  • Reaction Conditions:

    • Solvent: Dioxane or other polar aprotic solvents
    • Temperature: Elevated temperatures under microwave irradiation (e.g., 100–150 °C)
    • Time: Minutes to an hour, significantly shorter than conventional heating
  • Yield:
    High yields reported (up to 89%).

  • Purification:
    Column chromatography and recrystallization.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purification Method Reference
Cyclization of diamine with biphenyl-4-carboxaldehyde 4-phenyl-1,2,4-triazole-3,5-diamine, biphenyl-4-carboxaldehyde, ethanol/acetonitrile, catalyst, reflux 60–70 Recrystallization, chromatography
Suzuki Cross-Coupling 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole, biphenyl-4-ylboronic acid, Pd catalyst, base, toluene/H2O, reflux 65–70 Column chromatography, recrystallization
Hydrazide Condensation Acyl hydrazides, PCl₅, aniline, toluene, reflux 62 Recrystallization
Microwave-Assisted Synthesis Intermediate hydrazides, dioxane, microwave irradiation 85–89 Column chromatography

Detailed Research Findings and Notes

  • The Suzuki cross-coupling method is favored for its versatility and ability to introduce diverse biphenyl substituents with good yields and selectivity. The use of palladium catalysts and biphasic solvent systems enhances reaction efficiency.

  • Cyclization of 4-phenyl-1,2,4-triazole-3,5-diamine with biphenyl-4-carboxaldehyde is a straightforward approach but may require longer reaction times and careful catalyst selection to optimize yield.

  • Hydrazide condensation methods provide an alternative route but often involve harsher reagents like phosphorus pentachloride, which require careful handling and may limit scalability.

  • Microwave-assisted synthesis offers a rapid and efficient alternative, reducing reaction times significantly while maintaining high yields, making it attractive for both research and industrial applications.

  • Purification typically involves chromatographic techniques and recrystallization to achieve high purity, essential for applications in medicinal chemistry and materials science.

  • The choice of method depends on factors such as available starting materials, desired scale, equipment, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated triazole compounds.

Scientific Research Applications

Photovoltaic Materials

3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole has been investigated as a potential material for organic photovoltaics (OPVs). Its ability to absorb light effectively and facilitate charge transport makes it suitable for use in solar cells. Studies have demonstrated that incorporating this compound into OPV devices enhances their efficiency by improving light absorption and charge mobility .

Organic Light Emitting Diodes (OLEDs)

The compound also shows promise in the field of organic light-emitting diodes. Its luminescent properties can be leveraged to create efficient OLEDs. Research indicates that devices fabricated with this material exhibit high brightness and stability, making them viable candidates for commercial applications in displays and lighting .

Antioxidant Properties

Recent studies have explored the antioxidant capabilities of this compound. It has been shown to scavenge free radicals effectively, suggesting potential applications in pharmaceuticals or food preservation where oxidative stability is crucial .

Coordination Chemistry

The compound's ability to form coordination complexes with metal ions has been studied extensively. These complexes can exhibit unique properties such as enhanced catalytic activity or altered electronic characteristics. This application is particularly relevant in catalysis research where metal-organic frameworks are employed .

Case Studies

Application AreaStudy ReferenceKey Findings
Photovoltaic Materials Enhanced efficiency of OPVs when using this compound as an active layer material.
Organic Light Emitting Diodes High brightness and stability in OLED devices fabricated with the compound.
Antioxidant Properties Effective scavenging of free radicals indicating potential for use in pharmaceuticals.
Coordination Chemistry Formation of stable metal complexes leading to improved catalytic properties.

Mechanism of Action

The mechanism of action of 3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, which can influence the compound’s biological activity. Additionally, the biphenyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Applications
Target Compound C₃₃H₂₃N₃ 449.55 Biphenyl, Phenyl Electronics, Catalysis
3,5-Di-(4-pyridyl)-1H-1,2,4-triazole C₁₁H₈N₅ 210.21 Pyridyl MOFs, Coordination
3,5-Diphenyl-4-(phenylmethyl)-4H-triazole C₂₁H₁₇N₃ 311.38 Benzyl Corrosion Inhibition
1,2,4-Thiadiazole-biphenyl derivative C₂₈H₁₈N₂O₂S 446.52 Thiadiazole, Biphenyl Optoelectronics

Biological Activity

3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C32H23N3C_{32}H_{23}N_3. Its structure includes two biphenyl groups and a triazole ring, which are critical for its biological activity. The compound's synthesis involves various organic reactions that yield high purity and yield rates .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing triazole rings have shown significant inhibition of tankyrase enzymes, which play a role in WNT/β-catenin signaling pathways associated with cancer cell proliferation. Specifically, the inhibition of tankyrase activity can lead to reduced viability in cancer cell lines .

Table 1: Inhibition Potency of Triazole Derivatives

CompoundIC50 (µM)Mechanism of Action
This compoundTBDTankyrase inhibition
Other Triazole Derivative A0.23AChE inhibition
Other Triazole Derivative B0.13BuChE inhibition

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities. It has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's disease. Some derivatives have demonstrated IC50 values lower than standard drugs like donepezil .

Case Study: Neuroprotective Effects

In a study focusing on neuroprotective effects, derivatives of triazoles were tested for their ability to inhibit cholinesterase enzymes. The results indicated that certain modifications to the triazole structure significantly enhanced inhibitory potency compared to existing treatments .

The biological activity of this compound is hypothesized to involve:

  • Binding Affinity : The triazole ring enhances binding affinity to target enzymes due to its planar structure and ability to form hydrogen bonds.
  • Substituent Effects : The presence of biphenyl groups may affect the electronic properties and steric hindrance, influencing the interaction with biological targets.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole?

The compound is typically synthesized via Suzuki cross-coupling reactions or condensation of hydrazide derivatives . A widely used method involves:

  • Step 1 : Reacting 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole with arylboronic acids under Suzuki conditions (e.g., Pd catalyst, base, and toluene/water solvent) to introduce biphenyl groups .
  • Step 2 : Purification via column chromatography and crystallization (e.g., ethanol/water) to isolate the product, achieving yields of ~60–70%.
    Alternative methods include refluxing acyl hydrazides with phosphorus pentachloride (PCl₅) and aniline derivatives, followed by recrystallization .

Q. Table 1: Comparison of Synthesis Methods

MethodReagents/ConditionsYieldKey Reference
Suzuki cross-couplingPd catalyst, toluene/H₂O, reflux65–70%
Hydrazide condensationPCl₅, aniline, toluene, reflux62%

Q. Which analytical techniques are critical for characterizing this triazole derivative?

Key characterization methods include:

  • Melting Point Analysis : Determines purity (e.g., 141–143°C for intermediates) .
  • X-ray Crystallography : Resolves molecular geometry and confirms substituent positions (e.g., phenyl ring dihedral angles) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments and confirms substitution patterns.
  • FTIR : Detects functional groups (e.g., triazole ring vibrations at ~1500–1600 cm⁻¹) .

Q. Table 2: Typical Characterization Data

TechniqueKey ObservationsReference
X-ray CrystallographyDihedral angle: 85.2° between phenyls
¹H NMR (CDCl₃)Aromatic protons: δ 7.2–8.1 ppm

Q. What are the primary research applications of this compound?

  • Material Science : As a ligand in metal-organic frameworks (MOFs) due to its rigid biphenyl structure .
  • Pharmaceutical Research : Structural activity relationship (SAR) studies for antimicrobial or antitumor agents .
  • Optoelectronics : Potential use in luminescent materials owing to π-conjugated systems .

Advanced Questions

Q. How can SHELX software resolve structural ambiguities in crystallographic studies of this compound?

SHELX programs (e.g., SHELXL) enable high-resolution refinement of X-ray

  • Twinned Data Handling : Robust algorithms manage pseudo-merohedral twinning, common in triazole derivatives .
  • Hydrogen Bond Analysis : SHELXPRO visualizes intermolecular interactions (e.g., N–H···N bonds) critical for stability .
  • Disorder Modeling : Resolves positional ambiguities in bulky biphenyl groups .

Q. How can structural modifications enhance the compound’s bioactivity?

  • Substituent Tuning : Introducing electron-withdrawing groups (e.g., –Cl, –NO₂) at the 3,5-positions improves antimicrobial potency .
  • Hybridization : Combining with pyrazole or thiophene moieties (e.g., via Click chemistry) enhances solubility and target specificity .

Q. Table 3: Bioactivity Optimization Strategies

ModificationObserved EffectReference
Chlorination (3,5-positions)2× increase in antifungal activity
Pyrazole hybridizationImproved solubility in DMSO

Q. What strategies address solubility challenges in biological testing?

  • Derivatization : Adding sulfonate or carboxylate groups improves aqueous solubility .
  • Co-solvent Systems : Use DMF/DMSO mixtures (e.g., 10% v/v) for in vitro assays .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability .

Q. How can conflicting spectral or crystallographic data be resolved?

  • Polymorph Screening : Differential Scanning Calorimetry (DSC) identifies polymorphs affecting melting points .
  • High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns from impurities .
  • DFT Calculations : Validates NMR/X-ray data by simulating molecular conformations .

Q. What intermolecular interactions stabilize its crystal lattice?

  • Hydrogen Bonding : N–H···N bonds between triazole rings (2.8–3.0 Å) .
  • π-π Stacking : Biphenyl groups exhibit face-to-face interactions (3.5 Å spacing) .
  • Van der Waals Forces : Dominant in hydrophobic regions of the lattice .

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